2,6-Diaminophenol

Descripción general

Descripción

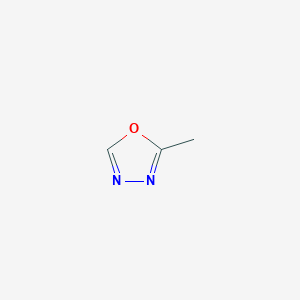

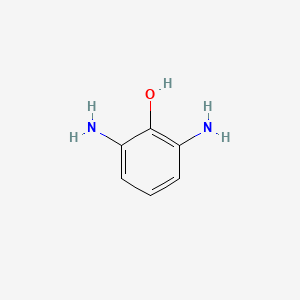

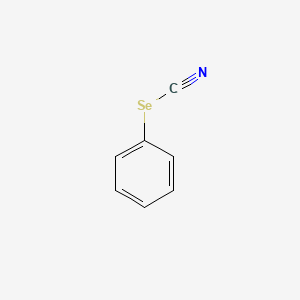

2,6-Diaminophenol (C6H8N2O) is a chemical compound with a molecular weight of 124.14052 g/mol . The molecule contains a total of 17 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 aromatic hydroxyl .

Molecular Structure Analysis

The 2,6-Diaminophenol molecule contains a total of 17 bonds. There are 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 aromatic hydroxyl . The 2D chemical structure image of 2,6-Diaminophenol is also called the skeletal formula, which is the standard notation for organic molecules .

Physical And Chemical Properties Analysis

2,6-Diaminophenol has a density of 1.3±0.1 g/cm³, a boiling point of 295.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 55.7±3.0 kJ/mol and a flash point of 132.5±24.6 °C . The molar refractivity is 36.6±0.3 cm³ .

Aplicaciones Científicas De Investigación

Electrocatalytic Sensing

A study by Asiri, Adeosun, and Marwani (2020) explored the electrocatalytic reduction of 2,6-dinitrophenol to 2,6-diaminophenol for environmental monitoring purposes. They developed a polycongo red film that efficiently detected 2,6-dinitrophenol, highlighting the application of 2,6-diaminophenol in sensing technologies for environmental management (Asiri, Adeosun, & Marwani, 2020).

Synthesis of Nucleoside and Oligonucleotide Derivatives

Gao et al. (1992) reported on the use of 2,6-diaminophenol derivatives in synthesizing various nucleoside and oligonucleotide compounds. Their work shows the versatility of 2,6-diaminophenol in the field of bioorganic chemistry and its potential for creating complex biological molecules (Gao et al., 1992).

Investigation of Tautomers

Roslund, Virta, and Klika (2004) identified the major tautomer of an etheno adduct of 2,6-diaminopurine, which is structurally related to 2,6-diaminophenol. This research contributes to the understanding of the chemical behavior of such compounds in solution, which is important in fields like medicinal chemistry and molecular biology (Roslund, Virta, & Klika, 2004).

Catalysis in Polymerization

Osten et al. (2012) investigated the use of functionalized diaminophenols, including 2,6-diaminophenol, as ligands for indium catalysts in the polymerization of racemic lactide. This research is significant for the development of new polymeric materials with potential applications in biodegradable plastics and other areas (Osten et al., 2012).

Safety and Hazards

2,6-Diaminophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mecanismo De Acción

Target of Action

The primary targets of 2,6-Diaminophenol are UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase and Meso-diaminopimelate D-dehydrogenase . These enzymes play a crucial role in the biosynthesis of bacterial cell-wall peptidoglycan .

Mode of Action

2,6-Diaminophenol interacts with its targets by catalyzing the addition of meso-diaminopimelic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG) in the biosynthesis of bacterial cell-wall peptidoglycan .

Biochemical Pathways

The affected pathway is the biosynthesis of bacterial cell-wall peptidoglycan . The downstream effects of this interaction include the formation of peptidoglycan, a critical component of the bacterial cell wall, which provides structural integrity to the cell.

Propiedades

IUPAC Name |

2,6-diaminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQYRNRIHZDZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342232 | |

| Record name | 2,6-Diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diaminophenol | |

CAS RN |

22440-82-0 | |

| Record name | 2,6-Diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes compound 2 interesting for coordination chemistry compared to 2,6-diaminophenol?

A1: While sharing a similar structural motif with 2,6-diaminophenol, compound 2 possesses "soft" donor atoms like sulfur and phosphorus in its coordinating pockets []. This contrasts with the "hard" nitrogen and oxygen donors found in 2,6-diaminophenol. This difference in donor atom character can significantly impact the binding affinity and selectivity of the ligand towards various metal ions. Researchers are particularly interested in exploring how these "soft" donor environments in 2 interact with metal ions compared to traditional ligands based on 2,6-diaminophenol.

Q2: The research mentions the synthesis of compound 2 was successful, but a similar reaction with a bulkier reagent failed. What does this tell us about the synthesis and potential applications of such ligands?

A2: The unsuccessful synthesis with the bulkier bis(2-(tert-butylthio)phenyl)chlorophosphine suggests that steric hindrance plays a significant role in the formation of these ligands []. This information is crucial for designing and synthesizing similar compounds. Future research might involve exploring alternative synthetic routes or modifying reaction conditions to overcome these steric limitations. Additionally, understanding the impact of steric bulk on ligand formation can guide the development of ligands with tailored binding cavities for specific applications, such as catalysis or sensing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)